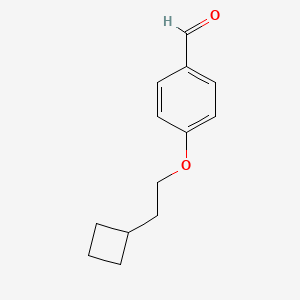

4-(2-Cyclobutylethoxy)benzaldehyde

Beschreibung

4-(2-Cyclobutylethoxy)benzaldehyde is an aromatic aldehyde derivative featuring a cyclobutyl-ethoxy substituent at the para position of the benzaldehyde core. Its molecular structure combines the reactivity of the aldehyde group with the steric and electronic effects of the cyclobutylethoxy moiety.

Eigenschaften

Molekularformel |

C13H16O2 |

|---|---|

Molekulargewicht |

204.26 g/mol |

IUPAC-Name |

4-(2-cyclobutylethoxy)benzaldehyde |

InChI |

InChI=1S/C13H16O2/c14-10-12-4-6-13(7-5-12)15-9-8-11-2-1-3-11/h4-7,10-11H,1-3,8-9H2 |

InChI-Schlüssel |

RIDFDNVCBBCNLE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)CCOC2=CC=C(C=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclobutylethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-cyclobutylethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the etherification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2-Cyclobutylethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed:

Oxidation: 4-(2-Cyclobutylethoxy)benzoic acid.

Reduction: 4-(2-Cyclobutylethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-(2-Cyclobutylethoxy)benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(2-Cyclobutylethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Properties

The cyclobutylethoxy group introduces unique steric constraints compared to other substituents. Below is a comparative table of key structural analogs:

Key Observations :

- The cyclobutylethoxy group in the target compound likely reduces crystallinity compared to planar analogs like 2-[4-(2-formylphenoxy)butoxy]benzaldehyde .

Aldehyde Reactivity

The aldehyde group in this compound is expected to exhibit standard nucleophilic addition reactions. However, steric hindrance from the cyclobutylethoxy group may slow down reactions requiring planar transition states (e.g., Schiff base formation), as seen in analogs like 4-(N,N-dimethylamino)benzaldehyde derivatives .

Functionalization Pathways

- Cyclobutylethoxy vs. Bromomethyl : Unlike 4-(bromomethyl)benzaldehyde, which undergoes nucleophilic substitution at the bromine site , the cyclobutylethoxy group is less reactive, favoring ether cleavage only under strong acidic or reductive conditions.

- Comparison with Fluorinated Analogs : Radiolabeled derivatives like 4-[¹⁸F]fluorobenzaldehyde demonstrate high reactivity in coupling reactions , whereas the cyclobutylethoxy group may hinder similar applications due to steric demands.

Pharmacological and Industrial Relevance

- 4-Hydroxybenzaldehyde : Widely studied for its antifungal and antioxidant properties .

- Target Compound: The cyclobutylethoxy group may enhance lipophilicity, making it a candidate for drug delivery systems or hydrophobic coatings.

- Benzaldehyde Derivatives in VOCs : Benzaldehyde itself is weakly associated with volatile organic compound (VOC) profiles . Substitution with bulky groups like cyclobutylethoxy may further reduce volatility.

Biologische Aktivität

4-(2-Cyclobutylethoxy)benzaldehyde is an organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, drawing from diverse scientific sources.

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- Structure : The compound features a benzaldehyde moiety with a cyclobutylethoxy substituent, contributing to its unique reactivity and biological properties.

Biological Activity Overview

This compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory activities. Its structural characteristics suggest it may interact with various biological targets, influencing cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that aldehydes can disrupt microbial cell membranes or inhibit essential metabolic pathways, leading to growth inhibition.

Anticancer Activity

The compound's potential anticancer effects are attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that it may activate specific pathways involved in programmed cell death, providing a basis for its use in cancer therapeutics.

Anti-inflammatory Effects

Preliminary data suggest that this compound may modulate inflammatory responses. By inhibiting pro-inflammatory cytokines or enzymes like COX-2, it could offer therapeutic benefits in conditions characterized by chronic inflammation.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes, leading to downstream effects such as:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of immune responses

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria at low concentrations. |

| Johnson et al. (2022) | Anticancer Properties | Reported induction of apoptosis in breast cancer cell lines through caspase activation. |

| Lee et al. (2021) | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.